The provided search results detail specific experimental methodologies for the synthesis and biological testing of 3-Acetamidocoumarin and its derivatives.
Synthesis of this compound (Dakin's Procedure) [1]
Synthesis of 3-Aminocoumarin from this compound [1]
Synthesis of Amide Derivatives (General Procedure) [2]
In Vitro Assay for Acetylcholinesterase (AChE) Inhibition [1]
The following diagram illustrates the key synthetic pathways and research applications of this compound as described in the protocols:
Synthetic pathways and research applications of this compound.
The table below consolidates key quantitative data from research studies involving this compound.
| Compound / Assay | Measured Value / Concentration | Biological Model / Context | Reference |
|---|---|---|---|
| Cardamonin (Positive Control) [3] | 0.625, 2.5, and 10 μM | Dose-dependently reduced cyst formation & enlargement | Madin-Darby Canine Kidney (MDCK) cyst model |
| Benzylpyridinium Salt 9h [1] | IC₅₀ = 1.53 ± 0.01 nM | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE |
| Benzylpyridinium Salt 9e [1] | IC₅₀ = 3.05 ± 0.28 nM | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE |
| Reference: Donepezil·HCl [1] | IC₅₀ = 53.51 ± 3.12 nM | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE |
| Amide Synthesis Protocol [2] | Yield: 75% to 95% | Synthesis of amides from ketones | General organic synthesis |
Based on the search results, the primary research utility of this compound lies in its role as a key synthetic intermediate. It is a crucial precursor for generating 3-aminocoumarin and, subsequently, a wide array of amide-linked conjugates for drug discovery, particularly in developing potent acetylcholinesterase inhibitors.
3-Acetamidocoumarin (CAS Registry Number: 779-30-6) has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol [1] [2]. Its IUPAC name is N-(2-oxo-2H-chromen-3-yl)acetamide.
In synthetic pathways, this compound is a key intermediate. The compound is typically synthesized from salicylaldehyde and N-acetylglycine in acetic anhydride, a reaction known as the Dakin procedure [3]. The synthetic workflow is summarized below.
Synthesis of 3-Aminocoumarin for Conjugate Preparation [3]
Based on its molecular structure, you can anticipate the NMR signals of this compound. The following table breaks down the expected signals for the ¹H NMR spectrum.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Information |
|---|
| Amide Proton (-NH-) | ~10 - 12 [4] | Singlet (s). Often broad due to hydrogen bonding. | | Coumarin H-4 (=CH-) | ~7.5 - 8.5 | Doublet (d), J ~ 5-9 Hz. Couples to H-5. | | Aromatic Protons (H-5, H-6, H-7, H-8) | ~6.8 - 8.0 | Complex multiplet (m). Aromatic ring often resembles an AA'BB' or AA'XX' spin system. | | Acetyl Methyl (-CO-CH₃) | ~2.0 - 2.5 [4] | Singlet (s). Sharp peak from three equivalent protons. |
For the ¹³C NMR spectrum, you can expect the following key signals:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|
| Lactone Carbonyl (C-2) | ~160 - 165 | | Amide Carbonyl (-CO-CH₃) | ~168 - 172 | | C-3 (Attached to N) | ~110 - 120 | | C-4 (=CH-) | ~140 - 150 | | Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) | ~115 - 135 | | Methyl Carbon (-CO-CH₃) | ~22 - 25 |
To obtain and assign the NMR spectrum for your compound, follow this general workflow.
Workflow for NMR-based Structure Identification
The following table summarizes the key identified properties and biological activities of 3-Acetamidocoumarin.
| Property Category | Details |
|---|---|
| CAS Registry Number | 779-30-6 [1] [2] [3] |
| Molecular Formula | C₁₁H₉NO₃ [1] [2] [3] |
| Molecular Weight | 203.19 g/mol [1] [2] |
| Melting Point | 205-207 °C (lit.) [1] [2] |
| Biological Role | Plays a role in biology and medicine; has been used in research related to the treatment of burns, brucellosis-rheumatic diseases, and cancer [2]. |
| Mechanism of Action | In a study on polycystic kidney disease, a related compound, Cardamonin, was found to inhibit renal cyst growth and interstitial fibrosis by downregulating the MAPK, Wnt, mTOR, and TGF-β/Smad signaling pathways [4]. |
While direct experimental protocols for this compound were not available, the following diagram synthesizes information from the search results to outline a potential workflow for its stability and kinetics study, based on general pharmaceutical development practices [5].
Potential stability and kinetics study workflow
Based on the search results and general principles, here are methodologies relevant to this compound:
Stability and Degradation Kinetics: While no specific study on this compound was found, general strategies for stability studies involve subjecting the drug substance to various stress conditions (hydrolysis, oxidation, photolysis, thermal) [5]. The degradation kinetics are then studied by monitoring the drug's concentration over time. The order of the reaction (zero, first, or second) is determined by finding the best-fit model, which allows for the calculation of key parameters like the degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), the latter being critical for predicting shelf-life [5].
Interaction with Physical Processes: One study investigated the effect of an atmospheric pressure argon plasma jet on this compound dissolved in ethanol and methanol [6]. The experimental protocol involved:
The available data is limited. To build a comprehensive technical guide, you may need to consult specialized databases and design experimental studies.
Investigate Solubility: Since solubility data is absent from the results, you could:
Probe Stability Further: To build on the general kinetic principles, you could:
3-substituted coumarin derivatives represent a strategically important class of heterocyclic compounds in medicinal chemistry and drug discovery. The coumarin nucleus (1-benzopyran-2-one) serves as a privileged scaffold that can be functionalized at various positions, with the C-3 position being particularly significant for modulating biological activity. These derivatives have garnered substantial research attention due to their diverse pharmacological profiles and ability to interact with multiple biological targets through various binding modes [1].
The significance of 3-substituted coumarins stems from their structural diversity and broad therapeutic potential. Recent studies have demonstrated that substitutions at the C-3 position can dramatically enhance target selectivity and pharmacological potency while maintaining favorable toxicity profiles. These compounds have shown promising results in targeting various disease-associated enzymes and receptors, including cyclooxygenases, carbonic anhydrases, monoamine oxidases, and various kinases [2] [3] [4]. The coumarin core's ability to form non-covalent interactions with active sites of target proteins makes it an indispensable structural subunit for developing compounds with improved pharmacological profiles [2].
3-substituted coumarin derivatives have demonstrated significant anti-inflammatory potential through multiple mechanisms, particularly via cyclooxygenase (COX) inhibition. A 2020 study synthesized a series of 3-substituted coumarin derivatives with benzyl sulfone/sulfoxide moieties at the C-3 position and evaluated their COX inhibitory activity [2].
Table 1: COX Inhibitory Activity of Selected 3-Substituted Coumarin Derivatives [2]
| Compound | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM |
|---|---|---|
| 6a | 46.76 | 21.58 |
| 6b | 34.74 | 25.47 |
| 6c | 43.59 | - |
| 6h | - | 33.48 |
| 6i | - | - |
| 6l | - | 35.71 |
| Indomethacin | 51.11 | 35.26 |
The in vivo studies revealed that compounds 6b, 6i, and 6l remarkably repressed xylene-induced ear swelling in mice at 20 mg/kg. Specifically, compound 6l demonstrated particularly strong efficacy at 10 mg/kg, displaying favorable anti-inflammatory activity comparable to the reference drug indomethacin [2]. These findings position 6l as a promising candidate for further development as an anti-inflammatory agent.
Other coumarin derivatives such as imperatorin have also shown anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 mouse macrophages by inhibiting protein expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) [1]. The anti-inflammatory and immunomodulatory effects of terpenoid coumarins including umbelliprenin and methyl galbanate have been demonstrated both in vivo and in vitro, showing proliferative effects and release of interleukin-4 (IL-4) and interferon (INF)-γ upon COX-2 inhibition [1].
3-substituted coumarins have emerged as promising anticancer agents with multiple mechanisms of action. Recent research has focused on their potential as inhibitors of tumor-associated carbonic anhydrases (TACAs), particularly CAIX and CAXII, which are overexpressed in various cancers and play crucial roles in tumor pH regulation and metastasis [3].
A 2024 study designed 52 novel 3-substituted coumarins prioritized for synthetic feasibility and employed machine-learning approaches to predict their pharmacological potential [3]. Seventeen compounds were predicted as cytotoxic against HeLa cells by interfering with TACAs. Experimental validation showed that most compounds displayed potent cytotoxic activity as predicted, with compounds 15, 20, and 22 exhibiting the highest activity. These compounds demonstrated pronounced activity against carbonic anhydrases I, II, IX, and XII, with compounds 15 and 20 showing considerable selectivity for the tumor-associated isoforms [3].
The anticancer mechanisms of 3-substituted coumarins extend beyond carbonic anhydrase inhibition. In gynecological cancers, specific derivatives induce cell apoptosis, target PI3K/Akt/mTOR signaling pathways, inhibit carbonic anhydrase, and disrupt microtubules [5]. Additionally, they inhibit tumor multidrug resistance and angiogenesis, and regulate reactive oxygen species. Specific coumarin derivatives such as auraptene, praeruptorin, osthole, and scopoletin show anti-invasive, anti-migratory, and antiproliferative activities by arresting the cell cycle and inducing apoptosis [5].
Table 2: Anticancer Activity of 3-Substituted Coumarins Against Various Cancer Types
| Cancer Type | Coumarin Derivatives | Mechanisms of Action |
|---|---|---|
| Cervical Cancer | Pulchrin A, 2-imino-coumarin hybrids | Increased Ca²⁺ and ROS generation; reduced mitochondrial membrane potential; reduced Bcl-xL and Bcl-2 protein levels [5] |
| Ovarian Cancer | Coumarin-substituted benzimidazolium chlorides | Activation of procaspases 3 and 9; downregulation of Bcl-2 protein; upregulation of Bax protein; cell cycle arrest at G0/G1 phase [5] |
| Breast, Lung, Colorectal, Liver, Kidney Cancers | Various 3-substituted coumarins | Molecular docking studies show selective binding to proteins involved in cellular processes [1] |
3-substituted coumarin derivatives have demonstrated significant potential in addressing antimicrobial resistance, particularly against challenging pathogens like Staphylococcus aureus. The increasing prevalence of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) has intensified the search for novel antimicrobial scaffolds [6].
A recent study evaluated dicoumarols and coumarin derivatives (1-20) against Gram-positive and Gram-negative bacterial strains [6]. Compound 1 demonstrated the highest activity against S. aureus with a 28 mm zone of inhibition. Compounds 2, 5, and 6 also showed excellent activity in the range of 25-26 mm zone of inhibition. Structure-activity relationship analysis revealed that non-substituted dicoumarol (1) exhibited the highest activity against S. aureus, with electron-donating methoxy groups (14-20) demonstrating lower activity than electron-withdrawing chloro groups (2-6) [6].
Another study investigating amino/nitro-substituted 3-aryl coumarins (21-30) found that compound 26 exhibited excellent activity against S. aureus at a MIC value of 8 µg/mL with a 32 mm zone of inhibition, comparable to the standard drug ampicillin [6]. Analogs with nitro groups (21-27) substituted at the C-6 position of coumarin showed more potent activity than methoxy (28 and 29) and methyl (30) groups. The C-3 position of phenyl substituted with meta-methyl (26) demonstrated the highest activity [6].
3-substituted coumarins have shown significant potential as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and depressive disorders. Recent research has revealed that phenyl substitution at the C-3 position has a unique effect on MAO inhibitory activity and selectivity [4].
Specifically, 3-phenyl substitution in coumarin derivatives significantly enhances MAO-B inhibition and increases selectivity for MAO-A, while 4-phenyl substitution is more effective for MAO-A inhibition [4]. This structure-activity relationship provides valuable insights for designing coumarin-based MAO inhibitors with tailored selectivity profiles for specific neurological disorders.
The Knoevenagel condensation represents one of the most important and widely used methods for synthesizing 3-substituted coumarin derivatives. This reaction typically involves condensation between ortho-hydroxybenzaldehydes and active methylene compounds [7].
Recent methodological advances have significantly improved the efficiency of this synthetic approach. An efficient green one-pot synthetic method has been developed for the synthesis of 3-substituted coumarin derivatives using aldehydes, 4-hydroxycoumarin, and Meldrum's acid in aqueous media at 50°C, yielding products within 15-45 minutes [7]. This method offers advantages including environmental friendliness, high efficiency, and simple operation.
Microwave-assisted synthesis has also been successfully applied to Knoevenagel condensation for preparing 3-substituted coumarins. This approach not only reduces reaction time but also increases product yields [7]. Similarly, ultrasound irradiation techniques have proven useful for synthesizing 3-aryl coumarin derivatives, offering better yields and shorter reaction times compared with classical procedures [7].
Various catalysts have been employed for Knoevenagel condensation, including:
The following diagram illustrates the Knoevenagel condensation mechanism and subsequent transformations for creating diverse 3-substituted coumarins:
Synthetic pathways for 3-substituted coumarins via Knoevenagel condensation
Several other synthetic methodologies have been developed for constructing 3-substituted coumarin derivatives:
Pechmann Condensation: This method involves condensation between phenols and β-keto esters in the presence of an acid catalyst. Both homogeneous catalysts (concentrated H₂SO₄, trifluoroacetic acid, Lewis acids) and heterogeneous catalysts (cation-exchange resins, zeolites, magnetic nanoparticles) have been employed [7]. Reactions under microwave and ultrasound irradiation occur faster than conventional methods [7].
Baylis-Hillman Reaction: This strategy utilizes 2-hydroxybenzaldehydes and acrylonitrile in the presence of DABCO to afford 3-substituted coumarin derivatives [7].
Michael Addition Reaction: Applied to the synthesis of 3-aroylcoumarins via reactions of 4-hydroxycoumarins with ynones [7].
Wittig Reaction: Utilized for synthesizing substituted coumarins from salicylaldehydes and stabilized phosphoranes [7].
Vinyl Phosphonium Salt-Mediated Electrophilic Substitution: Employed for synthesizing 4-carboxy(ethyl/methyl) coumarins from resorcinol and vinyl phosphonium salts [7].
The biological activity of 3-substituted coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin core. Comprehensive SAR studies have revealed several key patterns:
For Anti-inflammatory Activity:
For Anticancer Activity:
For Antimicrobial Activity:
For MAO Inhibitory Activity:
The following diagram summarizes the key structure-activity relationships for different biological activities:
Key structure-activity relationships of 3-substituted coumarins
COX Inhibition Assay (ELISA):
TNF-α Production Inhibition in RAW264.7 Macrophages:
Cell Viability Assessment (CCK-8 Assay):
Cytotoxicity Screening Against HeLa Cells:
Carbonic Anhydrase Inhibition Assay:
Molecular Docking Studies:
Broth Microdilution Method for MIC Determination:
Agar Well Diffusion Assay:
3-substituted coumarin derivatives represent a highly versatile and promising class of compounds with demonstrated potential across multiple therapeutic areas. Their diverse biological activities, favorable safety profiles, and synthetic accessibility position them as valuable scaffolds for drug discovery and development.
Future research directions should focus on:
Coumarin acetamide derivatives represent an important class of synthetic compounds that combine the benzopyrone core structure of coumarins with an acetamide functional group. These hybrid molecules have gained significant attention in medicinal chemistry due to their versatile pharmacological profiles and ability to interact with multiple biological targets. The strategic incorporation of the acetamide moiety enhances the drug-like properties of natural coumarin scaffolds, particularly improving target binding affinity and metabolic stability [1].
The fundamental structure consists of a coumarin (1-benzopyran-2-one) nucleus linked to an acetamide group at various positions, most commonly at the C-3, C-6, or C-7 positions of the benzopyrone ring. This molecular architecture allows for extensive structural modification, enabling fine-tuning of electronic properties, steric factors, and hydrophobicity to optimize interactions with biological targets. The synthetic versatility of these compounds has led to the development of numerous derivatives with demonstrated efficacy against various disease pathways, particularly in oncology, neurodegenerative disorders, and metabolic diseases [1] [2].
The synthesis of coumarin acetamide derivatives typically employs multi-step procedures that first construct the coumarin core followed by incorporation of the acetamide functionality:
Knoevenagel Condensation: This widely used method involves condensation of substituted salicylaldehydes with ethyl acetoacetate in anhydrous ethanol using piperidine as a catalyst to yield 3-acetylcoumarin intermediates. Reaction conditions typically involve room temperature with reaction times ranging from 0.5-2 hours [3].
Vilsmeier-Haack Reaction: 3-Acetylcoumarins can be converted to 3-(coumarin-3-yl)-acrolein derivatives using phosphorus oxychloride (POCI₃) and DMF, with reaction conditions progressing from room temperature to 60-70°C over approximately 5 hours [3].
Click Chemistry Approaches: For triazole-linked acetamide derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides an efficient method. Typical conditions involve copper sulfate and sodium ascorbate in THF:H₂O or DMF at ambient temperature [1] [4].
Solution-Phase Peptide Coupling: Amide bond formation between coumarin carboxylic acids and amines using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF [5].
The following detailed protocol is adapted from recent literature for the synthesis of 7-hydroxycoumarin acetamide derivatives with carbonic anhydrase inhibitory activity [6]:
Step 1: Synthesis of 7-Hydroxy-3-acetylcoumarin
Step 2: Acetamide Formation
Characterization: Confirm structure using ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and HRMS. Purity can be determined by HPLC (>95%).
Coumarin acetamide derivatives demonstrate significant potency against various enzyme systems relevant to disease pathology. The quantitative inhibition data compiled from recent studies illustrates their promising pharmacological potential [6] [1]:
Table 1: Enzyme Inhibition Profiles of Coumarin Acetamide Derivatives
| Biological Target | Ki Value Range | Most Potent Derivative | Therapeutic Implication |
|---|---|---|---|
| hCA IX | 0.58-3.33 µM | Oxime ether derivative 7d (Ki = 0.58 µM) | Anticancer (hypoxia-targeted) |
| hCA XII | 0.48-2.59 µM | Phenyl hydrazine derivative 8a (Ki = 0.48 µM) | Anticancer |
| AChE | 24.85-132.85 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Alzheimer's disease |
| BChE | 27.17-1,104.36 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Alzheimer's disease |
| hCA I | 483.50-1,243.04 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Glaucoma, epilepsy |
| hCA II | 508.55-1,284.36 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Glaucoma, epilepsy |
| α-Glycosidase | 590.42-1,104.36 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Type 2 diabetes |
| α-Amylase | 55.38-128.63 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Type 2 diabetes |
Coumarin acetamide derivatives exert anticancer effects through multiple mechanisms, with particular significance in gynecological cancers (ovarian, cervical, and endometrial cancers) [7]:
Diagram 1: Multifaceted anticancer mechanisms of coumarin acetamide derivatives targeting key cellular processes and signaling pathways in gynecological cancers.
Key molecular events in their anticancer activity include:
Apoptosis Induction: Mediated through increased intracellular Ca²⁺ levels, ROS generation, reduced mitochondrial membrane potential, downregulation of Bcl-2 and Bcl-xL, and upregulation of Bax, leading to activation of caspases 3 and 9 [7].
Cell Cycle Arrest: Specific derivatives cause G0/G1 phase arrest in ovarian cancer cell lines through modulation of cyclin expression and cyclin-dependent kinase activity [7].
Migration and Invasion Inhibition: Significant reduction of metalloproteinases (MMP-2 and MMP-9) expression, impairing tumor cell migration, invasion, and metastatic potential [7].
Carbonic Anhydrase Inhibition: Selective inhibition of tumor-associated isoforms hCA IX and XII disrupts pH regulation in hypoxic tumor environments, impairing cell survival and invasion [6].
Beyond their prominent anticancer applications, coumarin acetamide derivatives demonstrate diverse therapeutic potential:
Neurodegenerative Disorders: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition contributes to improved cholinergic transmission, while additional MAO-B inhibitory activity addresses oxidative stress components in Alzheimer's pathology [2].
Antimicrobial Applications: C-3 substituted coumarin derivatives exhibit notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with structure-activity relationship studies indicating enhanced potency with electron-withdrawing substituents [8].
Metabolic Disorders: Significant α-glycosidase and α-amylase inhibition demonstrates potential for managing postprandial hyperglycemia in type 2 diabetes mellitus [1].
The biological activity of coumarin acetamide derivatives is highly dependent on substitution patterns:
Table 2: Structure-Activity Relationship of Coumarin Acetamide Derivatives
| Structural Feature | Activity Relationship | Optimal Substituents |
|---|---|---|
| C-3 Position | Critical for enzyme inhibition; bulkier substituents enhance CA IX/XII selectivity | Oxime ethers, phenyl hydrazine, 1,2,3-triazole hybrids |
| C-7 Position | Hydroxy or methoxy groups enhance anticancer activity; alkoxy chains improve metabolic stability | Hydroxy, methoxy, propargyloxy |
| Acetamide Linkage | Nitrogen substitution significantly influences target affinity and selectivity | Piperidine, pyrrolidine, benzylpiperidine |
| Ring Substituents | Electron-withdrawing groups enhance antibacterial activity; electron-donating groups reduce potency | Chloro, bromo, nitro (electron-withdrawing) |
| Hybrid Structures | Triazole-spacers between coumarin and acetamide improve dual inhibition profiles | 1,2,3-triazole, 1,2,4-triazole |
Key SAR observations include:
Derivatives with oxime ether functionality at C-3 demonstrate superior hCA IX inhibition (Ki = 0.58 µM for compound 7d) [6]
Phenyl hydrazine derivatives show exceptional hCA XII inhibition (Ki = 0.48 µM for compound 8a) [6]
Coumarin-1,2,3-triazole-acetamide hybrids exhibit balanced multi-target inhibition profiles with potent activity against cholinesterases, carbonic anhydrases, and carbohydrate-metabolizing enzymes [1]
Electron-withdrawing groups at C-6 position enhance antibacterial activity against S. aureus, while electron-donating methoxy groups reduce potency [8]
Computational approaches have provided insights into the molecular interactions governing the biological activity of coumarin acetamide derivatives:
Carbonic Anhydrase Inhibition: Docking studies reveal that potent coumarin acetamide derivatives penetrate the enzyme active site gorge, with the coumarin core establishing π-π interactions with Trp279 at the peripheral anionic site, while the acetamide moiety forms hydrogen bonds with Zn²⁺ coordinating residues [6].
Acetylcholinesterase Inhibition: Molecular docking demonstrates dual binding site interactions, with the coumarin moiety binding to the peripheral anionic site (PAS) and the acetamide group extending toward the catalytic anionic site (CAS), particularly for derivatives containing N-benzylpiperidine fragments [2].
Structure-Based Optimization: Computational models indicate that incorporation of hydrophobic aromatic rings connected through flexible linkers to the acetamide nitrogen enhances binding affinity through additional van der Waals interactions with enzyme subpockets [1] [2].
These computational insights guide rational design of next-generation derivatives with improved target affinity and selectivity profiles.
Coumarin acetamide derivatives represent a privileged scaffold in medicinal chemistry with demonstrated efficacy against multiple therapeutic targets. Their significance stems from:
Multitarget Therapeutic Potential: Single molecules capable of simultaneously addressing multiple pathological pathways offer advantages for complex diseases like cancer and neurodegenerative disorders [1] [7].
Favorable Drug-like Properties: The coumarin core provides optimal physicochemical properties, while the acetamide moiety enhances target engagement, resulting in compounds with improved bioavailability profiles [6] [3].
Synthetic Versatility: The scaffold accommodates extensive structural modification, enabling fine-tuning of activity, selectivity, and pharmacokinetic parameters [5] [4].
Future research directions should focus on developing isoform-selective carbonic anhydrase inhibitors with minimal off-target effects, optimizing brain penetration for neurodegenerative applications, and advancing lead candidates through comprehensive preclinical development. The integration of coumarin acetamide derivatives with emerging technologies like nanoparticle-based delivery systems may further enhance their therapeutic potential while minimizing systemic toxicity [7] [8].
The synthesis of this compound derivatives is typically a two-step process, starting from salicylaldehyde and proceeding to the key intermediate, 3-aminocoumarin, which is then functionalized. The workflow below outlines the core pathway described in recent research [1]:
The following table summarizes the key reaction steps and conditions for synthesizing this compound and its bioactive derivatives [1]:
| Reaction Step | Reagents & Conditions | Temperature & Duration | Product Obtained |
|---|---|---|---|
| Dakin Reaction | Salicylaldehyde (1), N-acetylglycine, Acetic anhydride [1] | 110 °C, 7 hours [1] | This compound (2) [1] |
| Hydrolysis | Compound (2), 50% HCl, Ethanol [1] | 100 °C, 1 hour [1] | 3-Aminocoumarin (3) [1] |
| Acylation | Compound (3), Acid chloride (e.g., isonicotinyl), Triethylamine [1] | Information not specified in search results. | N-acyl-3-aminocoumarin (e.g., 4, 5) [1] |
| Quaternization | N-acyl-3-aminocoumarin (e.g., 4, 5), Substituted benzyl bromides, Dichloromethane (DCM) [1] | Room temperature, 72 hours [1] | Final N-benzylpyridinium salts (e.g., 4a, 5a, 9a-9i) [1] |
The synthesized 3-aminocoumarin-N-benzylpyridinium derivatives were designed as dual-binding site acetylcholinesterase inhibitors (AChEIs), a promising therapeutic strategy for Alzheimer's disease [1].
The table below lists the half-maximal inhibitory concentration (IC₅₀) values for selected compounds, demonstrating their potency in the nanomolar range [1]:
| Compound | R (Coumarin) | Benzyl Substituent (X) | n (Linker) | IC₅₀ (nM) ± SD |
|---|---|---|---|---|
| 9h | OMe | 2,3-di-F | 0 | 1.53 ± 0.01 |
| 9i | OMe | 2,6-di-F | 0 | 2.43 ± 0.18 |
| 9e | OMe | 2-F | 0 | 3.05 ± 0.28 |
| 9f | OMe | 3-F | 0 | 5.04 ± 0.26 |
| 9g | OMe | 4-F | 0 | 5.31 ± 0.38 |
| 9b | OMe | 2-Cl | 0 | 6.03 ± 0.18 |
| 9c | OMe | 3-Cl | 0 | 11.47 ± 0.63 |
| 9a | OMe | H | 0 | 12.48 ± 0.71 |
| 4a | H | H | 0 | 71.88 ± 3.44 |
| 10a | OMe | H | 1 | 1087.7 ± 0.05 |
| Donepezil·HCl (Reference) | – | – | – | 53.51 ± 3.12 |
| Tacrine (Reference) | – | – | – | 190.37 ± 4.55 |
This compound serves as a versatile precursor for synthesizing highly potent dual-binding site AChE inhibitors. The protocol outlined here, particularly for the 6,7-dimethoxy-3-aminocoumarin scaffold conjugated with ortho-fluorinated N-benzylpyridinium moieties, provides a robust pathway for researchers to develop promising candidates for Alzheimer's disease treatment.
Diabetes mellitus represents a significant global health challenge, characterized by persistent hyperglycemia that leads to severe complications including neuropathy, retinopathy, nephropathy, and cardiovascular diseases. The polyol pathway has been identified as a key contributor to these diabetic complications, with aldose reductase (AR) serving as the rate-limiting enzyme in this pathway. Under normal glucose concentrations, minimal glucose enters the polyol pathway, but during hyperglycemic conditions, up to 30% of cellular glucose may be shunted through this route [1]. This heightened flux results in sorbitol accumulation, oxidative stress, and NADPH depletion, collectively driving the pathogenesis of diabetic complications [1].
The development of aldose reductase inhibitors (ARIs) has emerged as a promising therapeutic strategy for managing diabetic complications. While several ARIs have been investigated clinically, many have demonstrated limited efficacy or adverse effects such as hepatic toxicity and neuropathy [1]. Natural products and their derivatives have gained attention as potential sources of novel ARIs with improved safety profiles. Among these, coumarin derivatives have shown significant promise as potent ARIs [2]. This application note provides detailed protocols for evaluating 3-acetamidocoumarin and related compounds as potential aldose reductase inhibitors, incorporating both computational and experimental approaches to facilitate drug development efforts.
The polyol pathway represents a two-step metabolic process that becomes pathologically significant under hyperglycemic conditions. In the first step, aldose reductase reduces glucose to sorbitol using NADPH as a cofactor. The second step involves the conversion of sorbitol to fructose by sorbitol dehydrogenase with simultaneous oxidation of NAD+ to NADH [1]. Under normal physiological conditions, hexokinase phosphorylates most glucose for glycolysis, as it has a much higher affinity for glucose (Km ≈ 0.1 mM) compared to aldose reductase (Km ≈ 100 mM) [3]. However, during hyperglycemia, hexokinase becomes saturated, forcing excess glucose through the polyol pathway and initiating a cascade of detrimental metabolic consequences:
Coumarin derivatives, including this compound, represent a promising class of aldose reductase inhibitors with potential for managing diabetic complications. Recent studies indicate that coumarins exhibit diverse inhibition mechanisms against aldose reductase:
The following diagram illustrates the polyol pathway and the mechanism of aldose reductase inhibition by this compound derivatives:
Figure 1: Polyol Pathway in Diabetic Complications and Inhibition by this compound Derivatives. Under hyperglycemic conditions, glucose flux through the polyol pathway increases, leading to sorbitol accumulation, NADPH depletion, and fructose-mediated advanced glycation end products (AGEs). This compound derivatives inhibit aldose reductase through competitive or non-competitive mechanisms, potentially reducing pathway-associated damage.
Objective: To identify potential coumarin-based aldose reductase inhibitors through structure-based virtual screening and characterize their binding modes.
Methodology:
Protein Preparation:
Ligand Preparation:
Virtual Screening:
Data Analysis:
Objective: To evaluate the stability of protein-ligand complexes and validate binding modes observed in docking studies.
Methodology:
System Setup:
Simulation Parameters:
Trajectory Analysis:
Binding Free Energy Calculations:
Table 1: Key Parameters for Molecular Dynamics Simulations of Aldose Reductase-Inhibitor Complexes
| Parameter | Setting | Rationale |
|---|---|---|
| Force Field | AMBER ff14SB/GAFF | Accurate for protein-organic molecule systems |
| Water Model | TIP3P | Balanced accuracy and computational efficiency |
| Temperature Control | Berendsen or Nosé-Hoover | Stable temperature coupling |
| Pressure Control | Parrinello-Rahman | Maintain constant pressure |
| Simulation Time | 50-100 ns | Sufficient for conformational sampling |
| Time Step | 2 fs | Adequate for numerical stability |
| Constraint Algorithm | LINCS | Allows 2 fs time step |
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against aldose reductase.
Materials:
Methodology:
Prepare reaction mixtures in 96-well plates with a total volume of 200 μL per well:
Include appropriate controls:
Pre-incubate the reaction mixture (excluding substrate) for 10 minutes at 37°C.
Initiate the reaction by adding substrate and immediately monitor NADPH consumption by measuring absorbance at 340 nm for 10 minutes at 37°C.
Calculate inhibition percentage using the formula:
where Asample represents activity with inhibitor and Acontrol represents activity without inhibitor [5].
Determine IC₅₀ values by nonlinear regression analysis of inhibition curves (inhibition % vs. log[inhibitor]) using software such as GraphPad Prism.
Objective: To characterize the inhibition mode and determine inhibition constants (Kᵢ) for this compound derivatives.
Methodology:
Perform enzyme activity assays as described in section 4.1, but with varying substrate concentrations (e.g., 0.1-5.0 × Kₘ) at multiple fixed inhibitor concentrations.
Measure initial reaction rates for each substrate-inhibitor combination.
Analyze kinetic data using Lineweaver-Burk plots (1/v vs. 1/[S]) or direct fit to appropriate inhibition models:
Identify the inhibition mechanism by assessing which model best fits the data based on statistical criteria (e.g., R² values, F-test).
Determine Kᵢ values from secondary plots of slope or intercept vs. inhibitor concentration, or by global fitting of the data to the appropriate equation.
The following workflow diagram illustrates the complete experimental pipeline for evaluating this compound derivatives as aldose reductase inhibitors:
Figure 2: Comprehensive Workflow for Evaluating this compound as Aldose Reductase Inhibitor. The pipeline integrates computational approaches (yellow), experimental validation (green), and development phases (blue) to identify and optimize potential aldose reductase inhibitors for diabetic complications.
Binding Affinity and Interaction Analysis:
Molecular Dynamics Validation:
Table 2: Representative Data for Coumarin-Based Aldose Reductase Inhibitors
| Compound | IC₅₀ (μM) | Inhibition Mode | Kᵢ (μM) | Docking Score (kcal/mol) | MM/PBSA ΔG (kcal/mol) |
|---|---|---|---|---|---|
| Auraptene | 1.43 ± 0.14 | Noncompetitive | 1.84 | -10.2 | -34.88 |
| Marmesin | 3.80 ± 0.10 | Mixed | 2.32 | -9.5 | -29.40 |
| Isopimpinellin | 5.71 ± 0.80 | Competitive | 1.83 | -8.7 | -20.31 |
| Quercetin (control) | 2.50 ± 0.31 | ND | ND | -9.1 | -25.15 |
| Epalrestat (control) | 0.12 ± 0.01* | ND | ND | -11.3 | -42.70 |
Data compiled from recent studies on coumarin derivatives [2] [3]. *Value for epalrestat from rhodanine-3-acetamide study [3]. ND = Not Determined in cited studies.
Potency Assessment:
Mechanism Elucidation:
The development of this compound as a potential therapeutic agent requires adherence to regulatory guidelines for non-clinical safety assessment. The following considerations should be addressed:
Good Laboratory Practice (GLP): Conduct mandatory non-clinical studies in compliance with GLP regulations to ensure data quality and integrity [6].
Safety Pharmacology: Assess effects on major organ systems (cardiovascular, central nervous, respiratory) prior to human trials.
Toxicology Studies:
Pharmacokinetics:
Investigational New Drug (IND) Application:
This compound represents a promising structural scaffold for the development of novel aldose reductase inhibitors to address diabetic complications. The integrated computational and experimental protocols outlined in this application note provide a comprehensive framework for evaluating these compounds. Key advantages of the coumarin scaffold include synthetic accessibility, structural diversity for optimization, and potentially favorable safety profiles compared to existing ARIs.
Future development efforts should focus on:
The continued investigation of this compound derivatives as aldose reductase inhibitors holds significant promise for addressing the unmet medical need in preventing and treating diabetic complications.
The table below summarizes the key identifiers and physical properties of this compound as a commercial compound [1] [2].
| Property | Description |
|---|---|
| CAS Number | 779-30-6 [1] [2] |
| Molecular Formula | C₁₁H₉NO₃ [1] [2] |
| Molecular Weight | 203.19 g/mol [1] |
| IUPAC Name | N-(2-oxo-2H-chromen-3-yl)acetamide [1] [2] |
| Melting Point | 205-207 °C [1] |
| Form | White to light yellow or light orange powder/crystal [1] |
| Purity | Available at ≥98.0% (GC) [2] |
Coumarins are a privileged scaffold in medicinal chemistry, noted for their diverse biological activities and low toxicity [3]. Their structural versatility allows them to interact with various biological targets through hydrophobic interactions, pi-stacking, and hydrogen bonding [3].
While a direct protocol for this compound is not established, its primary application in research is as a synthetic intermediate. The following workflow outlines a general approach for using it in anticancer drug discovery, based on common practices in medicinal chemistry.
1. Hydrolysis to 3-Aminocoumarin
2. Synthesis of Novel Derivatives
3. In Vitro Anticancer Screening
4. Investigation of Mechanism of Action For active compounds, further experiments can elucidate the mechanism:
The diagram below illustrates the logical flow for experimentally validating a hypothesized mechanism of action for a novel coumarin derivative, focusing on the PI3K/AKT pathway.
This compound (CAS: 779-30-6) represents a highly functionalized heterocyclic building block that has gained significant importance in medicinal chemistry and drug development. This specialized coumarin derivative features both the privileged coumarin scaffold and an acetamido directing group at the C3 position, making it particularly valuable for constructing complex molecular architectures through various coupling strategies. The compound has demonstrated diverse physiological effects and has been investigated for multiple therapeutic applications, including treatment of burns, brucellosis-rheumatic diseases, and cancer [1]. The presence of both hydrogen bond acceptor (carbonyl groups) and donor (N-H) sites within its molecular framework enables specific interactions with biological targets, while its synthetic accessibility makes it an attractive starting point for structural diversification [2].
The growing interest in 3-substituted coumarin derivatives stems from their enhanced biological profiles and versatile chemical reactivity. As noted in recent literature, "Increased interest on 3-substituted coumarins was observed, due to their biologically relevant applications in medicine and chemical biology" [2]. The acetamido group at the C3 position serves not only as a potential pharmacophore but also as a traceless directing group in metal-catalyzed C–H activation reactions, enabling efficient coupling with various synthetic partners without requiring additional protection/deprotection steps [3]. This application note provides detailed protocols and strategic insights for coupling this compound with other pharmacophores to develop novel therapeutic candidates with enhanced properties.
The chemical structure of this compound consists of a benzopyrone core system with an acetamido substituent at the C3 position. This arrangement creates a conjugated system that influences both the chemical reactivity and photophysical properties of the molecule. The structure exhibits planar characteristics in the coumarin core while the acetamido group provides rotational flexibility, allowing adaptation to various biological target sites.
Table 1: Fundamental Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| Melting Point | 205-207 °C (lit.) | [4] [1] |
| Boiling Point | 482.0 ± 45.0 °C (Predicted) | [4] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 245.3ºC | [1] |
| pKa | 12.73 ± 0.20 (Predicted) | [4] |
| Physical Form | Powder to crystal | [4] |
| Color | White to light yellow to light orange | [4] |
The relatively high melting point indicates strong intermolecular interactions in the solid state, primarily through hydrogen bonding involving the acetamido group and carbonyl functionalities. The predicted pKa of approximately 12.73 suggests limited acidity under physiological conditions, with the proton at the N-position being relatively non-acidic. The compound's density and boiling point are characteristic of fused heterocyclic systems with limited conformational flexibility [4] [1].
These identifiers facilitate compound tracking in chemical databases and provide references for spectroscopic characterization. The defined stereochemical centers and functional group arrangement contribute to unique spectroscopic signatures that aid in reaction monitoring and purity assessment.
This compound derivatives exhibit multifaceted biological activities that make them valuable scaffolds in drug discovery. The compound's inherent physiological effects have been exploited for various therapeutic applications, particularly in the treatment of burns, brucellosis-rheumatic diseases, and cancer [1]. The coumarin core structure is recognized as a privileged scaffold in medicinal chemistry, frequently occurring in natural products and bioactive molecules with diverse biological characteristics including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities [2].
The versatile binding capabilities of the coumarin structure enable interactions with various biological targets through hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. This adaptability explains the broad therapeutic potential observed for coumarin derivatives across multiple target classes. Several coumarin-based drugs have received FDA approval, including anticoagulants such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon, as well as trioxsalen for vitiligo treatment and esculin for hemorrhoids [2].
The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system enable selective modifications for introducing pertinent functional groups or constructing additional cyclic architectures. This flexibility allows medicinal chemists to fine-tune the biological and physicochemical properties of coumarin derivatives for specific therapeutic applications. The 3-acetamido substituent, in particular, serves as both a functional handle for further derivatization and a directing element in metal-catalyzed transformations, significantly expanding the synthetic utility of this building block [2].
The commercial availability and relatively low cost of starting materials for synthesizing this compound contribute to its attractiveness as a platform for library development. Various classical synthetic methods, including Knoevenagel, Perkin, Pechmann, Wittig, Claisen, and Reformatsky reactions, have been adapted for the preparation of coumarin derivatives, providing multiple strategic options for accessing this important scaffold [2].
An efficient protocol for constructing π-extended N-heterocycles through Rh(III)-catalyzed C–H activation has been developed, utilizing this compound and internal alkynes as coupling partners [3]. This methodology enables direct functionalization of the coumarin scaffold without requiring pre-functionalized starting materials, significantly streamlining the synthesis of complex molecular architectures. The reaction capitalizes on the directing group ability of the acetamido moiety, which coordinates with the rhodium catalyst to facilitate selective C–H activation at the proximal position.
The mechanism proceeds through successive sp²C–H/sp³N–H and sp²C–H/sp²N–H activation steps, ultimately leading to the formation of pyrrolo-coumarin fused systems. Notably, the acetyl group (–COCH₃) in acetamidocoumarin functions as a traceless directing group, meaning it is expelled after facilitating the C–H activation process and does not remain in the final product [3]. This eliminates the need for additional steps to remove the directing group, improving synthetic efficiency. The isolation of intermediate pyrrolo-coumarin derivatives supports the proposed mechanistic pathway and provides opportunities for further functionalization.
dot-01: Title: Rh(III) Catalyzed C-H Activation Workflow
The use of commercially available catalyst without requiring additional modification represents a significant practical advantage, simplifying implementation and reducing barriers to adoption. The copper salt serves as an oxidant to regenerate the active Rh(III) catalyst species, enabling catalytic turnover.
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (0.2 mmol, 1.0 equiv), internal alkyne (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%), and Cu(OAc)₂·H₂O (0.4 mmol, 2.0 equiv).
Atmosphere Control: Evacuate and backfill the reaction vessel with argon (three cycles) to maintain an oxygen-free environment.
Solvent Addition: Under positive argon pressure, add anhydrous 1,2-dichloroethane (4 mL) via syringe, ensuring all solid components are fully immersed.
Reaction Initiation: Seal the vessel and heat the reaction mixture at 100°C with vigorous stirring (600 rpm) using a preheated oil bath.
Progress Monitoring: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes 1:1) or LC-MS analysis at 2-hour intervals.
Work-up Procedure: After complete consumption of starting material (typically 12-16 hours), cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL). Transfer to a separatory funnel and wash with saturated aqueous NaCl solution (3 × 10 mL).
Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes, 20-70%) to afford the desired pyrrolo-coumarin product.
Table 2: Optimization of Reaction Conditions for Rh(III)-Catalyzed Coupling
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | [Cp*RhCl₂]₂ (5) | Cu(OAc)₂·H₂O (2.0) | 1,2-DCE | 100 | 82 |
| 2 | [Cp*RhCl₂]₂ (5) | AgOAc (2.0) | 1,2-DCE | 100 | 75 |
| 3 | [Cp*RhCl₂]₂ (5) | Cu(OAc)₂·H₂O (2.0) | Toluene | 100 | 68 |
| 4 | [Cp*RhCl₂]₂ (5) | Cu(OAc)₂·H₂O (2.0) | DMF | 100 | 45 |
| 5 | [Cp*RhCl₂]₂ (2.5) | Cu(OAc)₂·H₂O (2.0) | 1,2-DCE | 100 | 60 |
| 6 | [Cp*RhCl₂]₂ (5) | Cu(OAc)₂·H₂O (2.0) | 1,2-DCE | 80 | 55 |
| 7 | [Cp*RhCl₂]₂ (5) | Cu(OAc)₂·H₂O (2.0) | 1,2-DCE | 120 | 78 |
Optimization studies revealed that 1,2-dichloroethane as solvent provided superior yields compared to alternatives, likely due to optimal solubility and compatibility with the catalytic system. The combination of [Cp*RhCl₂]₂ catalyst with copper(II) acetate oxidant proved most effective for the transformation, with lower catalyst loadings or temperatures resulting in diminished efficiency [3].
Table 3: Selected Examples of Pyrrolo-Coumarins Synthesized via Rh(III)-Catalysis
| Entry | This compound Substituent | Internal Alkyne | Product Structure | Yield (%) |
|---|---|---|---|---|
| 1 | H | Diphenylacetylene | Pyrrolo[3,2-c]coumarin | 82 |
| 2 | 6-CH₃ | Dimethyl acetylenedicarboxylate | Diester-functionalized | 78 |
| 3 | 6-OCH₃ | Methyl phenylpropiolate | Ester-substituted | 75 |
| 4 | 6-Cl | Diphenylacetylene | Chloro-substituted | 70 |
| 5 | 6-NO₂ | Dimethyl acetylenedicarboxylate | Nitro-functionalized | 65 |
| 6 | 5,7-(CH₃)₂ | Diphenylacetylene | Dimethyl-substituted | 80 |
The methodology demonstrates excellent functional group tolerance, accommodating electron-donating groups (methyl, methoxy), electron-withdrawing substituents (chloro, nitro), and fused ring systems. The reaction proceeds efficiently with symmetrical and unsymmetrical alkynes, though sterically hindered alkynes typically require extended reaction times and may provide moderately lower yields. The protocol shows particular efficiency with diarylacetylenes and acetylene dicarboxylates, which afford the corresponding pyrrolo-coumarin derivatives in good to excellent yields [3].
The intermediate pyrrolo-coumarin compounds obtained from the initial Rh(III)-catalyzed coupling can be further functionalized to access complex spirocyclic architectures. This subsequent transformation materializes additional sp² C–H and sp² N–H coupling events, demonstrating the versatility of the pyrrolo-coumarin scaffold as a platform for diversity-oriented synthesis. The formation of spirocyclic systems significantly increases three-dimensional complexity, potentially enhancing biological selectivity and improving physicochemical properties for drug development [3].
The spirocyclization protocol typically employs palladium or rhodium catalysis under oxidative conditions, enabling selective C–H functionalization at specific positions of the pyrrolo-coumarin intermediate. This two-step approach (initial pyrrolo-coumarin formation followed by spirocyclization) provides efficient access to structurally complex polycyclic systems that would be challenging to prepare through conventional synthetic approaches.
dot-02: Title: Spirocyclic Heterocycle Formation Pathway
Beyond pharmaceutical applications, selected pyrrolo-coumarin derivatives exhibit promising properties as selective chemosensors for metal ions. Specifically, compound 3da (a representative pyrrolo-coumarin derivative) demonstrates the ability to differentiate between Cr(III) and Cr(VI) ions through distinct fluorescence responses [3]. This analytical application leverages the environment-sensitive fluorescence properties of the extended π-conjugated system, which undergoes specific changes in emission upon coordination with different metal species.
The development of coumarin-based chemosensors represents an emerging application area, with the rigid, planar structure providing excellent fluorophore characteristics. The ability to distinguish between different oxidation states of the same metal (particularly chromium species, which have different toxicological profiles) offers potential for environmental monitoring and biological detection systems. Fluorescence spectroscopy studies reveal characteristic emission shifts and intensity changes upon binding, enabling quantitative detection in the micromolar concentration range.
Storage Conditions: this compound should be stored at –20°C in a tightly sealed container under inert atmosphere to maintain long-term stability. The compound is typically supplied as a white to light yellow crystalline powder [4].
Handling Precautions: While comprehensive toxicity data is limited, standard precautions for handling laboratory chemicals should be followed, including use of personal protective equipment (gloves, safety glasses) and adequate ventilation. The compound may cause eye and skin irritation based on limited safety information [1].
Analytical Methods:
Table 4: Common Experimental Issues and Recommended Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low conversion of starting material | Catalyst decomposition or inefficient mixing | Ensure rigorous exclusion of oxygen and increase stirring speed to 600-800 rpm |
| Formation of multiple byproducts | Over-oxidation or side reactions | Reduce reaction temperature to 90°C and monitor progress more frequently |
| Difficulty in product separation | Incomplete purification or polar byproducts | Optimize chromatography gradient (10-80% ethyl acetate in hexanes) or use dichloromethane/methanol system |
| Poor yield with sterically hindered alkynes | Slow reaction kinetics | Increase catalyst loading to 7.5 mol% and extend reaction time to 24 hours |
| Decomposition during reaction | Moisture sensitivity or thermal instability | Use rigorously anhydrous solvents and ensure complete removal of moisture from reaction vessel |
For larger-scale implementations (gram-scale and above), consider the following adaptations:
While the Rh(III)-catalyzed protocol represents the most direct and efficient method for coupling this compound with alkynes, alternative approaches include:
The coupling methodologies for this compound, particularly the Rh(III)-catalyzed C–H activation protocol, provide efficient access to structurally complex pyrrolo-coumarin frameworks with significant potential in drug discovery and materials science. The traceless directing group strategy employed in these transformations represents a conceptually advanced approach to molecular construction, minimizing synthetic steps while maximizing structural complexity.
The demonstrated biological relevance of coumarin derivatives, combined with the versatile fluorescence properties of the extended π-systems accessible through these coupling methods, suggests broad applications across pharmaceutical development, chemical biology, and materials science. The specific metal ion sensing capability observed with selected pyrrolo-coumarin derivatives further expands the potential application space to include environmental monitoring and diagnostic tools.
Future methodological developments will likely focus on expanding substrate scope, improving sustainability through greener catalytic systems, and enabling asymmetric variants for enantioselective synthesis. The integration of these coupling methodologies with late-stage functionalization approaches represents a promising direction for accelerating drug discovery campaigns targeting increasingly challenging biological targets.
Introduction Molecular hybridization is a powerful strategy in modern drug discovery that involves combining distinct pharmacophoric units from different bioactive molecules to create a new, single chemical entity with enhanced affinity, efficacy, and often multi-target action [1] [2]. This approach is particularly valuable for treating complex, multifactorial diseases like Alzheimer's disease.
The coumarin nucleus is a privileged scaffold in medicinal chemistry due to its low toxicity, synthetic versatility, and diverse biological activities [3]. 3-Acetamidocoumarin serves as a key synthetic intermediate and building block. Its primary role is to be readily converted into 3-aminocoumarin, which provides an amino handle for conjugation with other pharmacophores via an amide bond, enabling the rational design of hybrid molecules [4].
Therapeutic Application: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease A prominent application of this compound is in the development of dual-binding-site AChE inhibitors. In this strategy, the coumarin moiety targets the Peripheral Anionic Site (PAS) of AChE, while a second, conjugated moiety (e.g., a benzylpyridinium group) targets the Catalytic Anionic Site (CAS). This dual binding not only inhibits the enzyme but can also prevent β-amyloid peptide aggregation, a key pathological feature of Alzheimer's disease [4].
The quantitative data below demonstrates the structure-activity relationship of a series of 3-aminocoumarin-N-benzylpyridinium hybrids, all synthesized from this compound. The dimethoxy-substituted derivatives, in particular, show exceptional potency in the low nanomolar range, significantly outperforming the reference drug Donepezil [4].
Table 1: Acetylcholinesterase Inhibitory Activity of 3-Aminocoumarin Hybrids [4]
| Compound | R | X (on Benzyl) | n | IC₅₀ (nM) ± SD |
|---|---|---|---|---|
| 3 | H | – | – | 12% (Inhibition at 1 µM) |
| 4a | H | H | 0 | 71.88 ± 3.44 |
| 9a | OMe | H | 0 | 12.48 ± 0.71 |
| 9b | OMe | 2-Cl | 0 | 6.03 ± 0.18 |
| 9e | OMe | 2-F | 0 | 3.05 ± 0.28 |
| 9h | OMe | 2,3-di-F | 0 | 1.53 ± 0.01 |
| 9i | OMe | 2,6-di-F | 0 | 2.43 ± 0.18 |
| Donepezil·HCl | – | – | – | 53.51 ± 3.12 |
| Tacrine | – | – | – | 190.37 ± 4.55 |
Key SAR Insights:
This protocol outlines the synthesis of one of the most potent hybrids, (9h), starting from this compound, adapted from the literature [4].
Objective: To synthesize (9h): N-(6,7-dimethoxy-2-oxo-2H-chromen-3-yl)-4-((2,3-difluorobenzyl)pyridin-1-ium-1-yl)amide bromide.
Materials:
Step 1: Synthesis of 6,7-Dimethoxy-3-acetamidocoumarin
Step 2: Hydrolysis to 3-Amino-6,7-dimethoxycoumarin
Step 3: Coupling to Form Pyridinyl Intermediate (9)
Step 4: Quaternization to Final Hybrid (9h)
Characterization & Analysis:
The following diagrams summarize the synthetic workflow and the drug design strategy behind these hybrid molecules.
This compound is a highly valuable intermediate for constructing potent bioactive molecules through molecular hybridization. The protocol detailed above for creating AChE inhibitors demonstrates its practical utility. The resulting hybrids exhibit remarkable potency by simultaneously engaging multiple targets on an enzyme, validating the effectiveness of this strategy. Future work can explore conjugating the 3-aminocoumarin scaffold with other pharmacophores to target a wider range of diseases, including cancer, infectious diseases, and other neurodegenerative disorders [3] [1] [2].
1. Chemical Profile and Therapeutic Potential
This compound (CAS RN: 779-30-6) is a coumarin derivative with significant potential in medicinal chemistry and drug discovery. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol [1] [2]. It typically presents as a white to light yellow or light orange powder or crystal with a melting point of 205–207 °C [1] [3].
This compound serves as a key synthetic intermediate and a privileged scaffold in pharmaceutical research due to its diverse physiological effects. It has been investigated for the treatment of various conditions, including burns, brucellosis-rheumatic diseases, and cancer [2]. Furthermore, its derivatives are being explored as potent inhibitors for targets like acetylcholinesterase (relevant for Alzheimer's disease) and the SARS-CoV-2 3CL protease [4] [5].
2. Traditional Synthesis Protocol
The following is a detailed protocol for synthesizing this compound and its subsequent hydrolysis to 3-aminocoumarin, as described in peer-reviewed literature [5]. This method is based on the Dakin procedure and employs conventional reagents.
Table 1: Reagents and Quantities for this compound Synthesis
| Reagent | Role | Amount | Moles |
|---|---|---|---|
| Salicylaldehyde | Starting Material | 0.1 mol | ~12.2 g |
| N-Acetylglycine | Reactant | 0.1 mol | ~11.7 g |
| Acetic Anhydride | Solvent & Reactant | 11 mL | - |
Experimental Procedure:
Table 2: Safety and Handling of Key Reagents
| Chemical | Hazard Identification | Safe Handling Practices |
|---|---|---|
| Acetic Anhydride | Corrosive, moisture-sensitive, causes severe skin burns and eye damage. | Use in a fume hood, wear appropriate gloves (e.g., nitrile), and use chemical splash goggles. |
| Concentrated HCl | Corrosive, causes severe skin burns and eye damage. Toxic by inhalation. | Handle in a well-ventilated area or fume hood. Use acid-resistant gloves and goggles. |
The following workflow diagram summarizes this synthetic route and its downstream applications.
Diagram 1: Synthetic pathway and applications of this compound.
3. Proposed Framework for Green Synthesis
While a specific green synthesis method for this compound is not found, the principles of green chemistry can be applied to develop a more sustainable protocol. The following framework is proposed based on general green synthesis methodologies [6] [4] [7].
Table 3: Strategies for Greener Synthesis of this compound
| Traditional Element | Green Alternative | Anticipated Advantage |
|---|---|---|
| Acetic Anhydride Solvent | Use of bio-based or benign solvents (e.g., Cyrene, 2-MeTHF) or solvent-free conditions. | Reduced toxicity, improved environmental profile. |
| High Temperature (110°C) | Employ alternative energy sources like ultrasound or microwave irradiation. | Potential for shorter reaction times and higher yields. |
| Conventional Heating | Utilize heterogeneous catalysts (e.g., solid acid catalysts) or biocatalysts (enzymes). | Reduced waste, recyclability of catalyst. |
The core objective of a green synthesis strategy would be to replace hazardous reagents and optimize energy consumption, as illustrated below.
Diagram 2: Strategic framework for developing a green synthesis method.
Given the absence of a established green synthesis protocol for this compound, the following steps are recommended for researchers aiming to develop one:
This protocol outlines the key steps for determining the crystal structure of a small organic molecule like 3-Acetamidocoumarin using single-crystal X-ray diffraction [1] [2] [3].
The first and often most critical step is to obtain a single crystal of high quality.
A single crystal is selected and exposed to an X-ray beam to collect diffraction data.
The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.
This phase involves determining the initial atomic model and improving its accuracy.
The workflow below summarizes this multi-step process.
After structure determination, the quality and reliability of the model are assessed using standard metrics [4] [2].
| Metric | Description | Typical Target Value |
|---|---|---|
| Resolution | The level of detail visible in the experimental data. Lower values (closer to 1 Å) indicate higher resolution. | < 2.0 Å (Good for small molecules) |
| R-factor (R) | Measures how well the atomic model fits the experimental data. | < 0.05 (5%) |
| R-free | A cross-validation R-factor calculated with a subset of data not used in refinement, guarding against over-fitting. | < 0.07 (7%) |
| Bond Length RMSD | The root-mean-square deviation of bond lengths from ideal geometric values. | ~0.02 Å |
| Bond Angle RMSD | The root-mean-square deviation of bond angles from ideal geometric values. | ~2.0° |
While a crystal structure is not available, the search results provide basic chemical and research context for the compound.
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, often called the PAM pathway, is a highly conserved signal transduction network crucial for regulating cell survival, growth, proliferation, and metabolism [1]. Due to its role in these fundamental processes, dysregulation of this pathway is one of the most common features in human cancers, making it a major therapeutic target [2] [3] [4].
The pathway can be activated by various mechanisms, including:
The following diagram illustrates the core components and flow of the PI3K/AKT/mTOR signaling cascade.
The central role of the PAM pathway in cancer has led to the development and approval of several targeted therapies. The table below summarizes key inhibitors, which are categorized based on their specific molecular targets within the pathway.
| Inhibitor Category | Drug Name (Example) | Primary Molecular Target | Key Clinical Application (Examples) |
|---|---|---|---|
| mTOR Inhibitors | Everolimus, Temsirolimus [2] | mTORC1 complex | HR+/HER2- advanced breast cancer; renal cell carcinoma [2] [5] |
| PI3Kα Inhibitors | Alpelisib (BYL719), Inavolisib [2] [5] [4] | p110α catalytic subunit | PIK3CA-mutated, HR+/HER2- advanced breast cancer [5] [4] |
| Pan-PI3K Inhibitors | Copanlisib, Buparlisib (BKM120) [3] [6] [4] | Multiple class I PI3K isoforms | Hematologic malignancies (e.g., follicular lymphoma) [3] [4] |
| AKT Inhibitors | Capivasertib, Ipatasertib [2] [5] | AKT1/2/3 kinases | HR+/HER2- advanced breast cancer with PIK3CA/AKT1/PTEN alterations [2] [5] |
| Dual PI3K/mTOR Inhibitors | BEZ235 [6] | Both PI3K and mTOR kinases | Investigated in various preclinical and clinical settings [6] |
While protocols must be adapted for specific compounds, the following outlines established methodologies for evaluating PI3K/AKT pathway inhibition.
Research in this field faces challenges, particularly the development of drug resistance. Mechanisms include compensatory activation of parallel pathways (e.g., MET/STAT3 signaling upon PI3K inhibition) and acquired mutations (e.g., loss of PTEN) [6] [4]. Future strategies to overcome resistance focus on rational drug combinations, such as pairing PI3K inhibitors with endocrine therapy, CDK4/6 inhibitors, or other targeted agents [5] [4].
This compound (CAS: 779-30-6) is a privileged molecular scaffold in medicinal chemistry and drug development with the molecular formula C₁₁H₉NO₃ and molecular weight of 203.19 g/mol [1]. This compound features an acetamido substituent at the C-3 position of the coumarin core, which serves as both a functional handle for further derivatization and a key pharmacophoric element in various biologically active compounds. The crystalline solid with a melting point of 205-207°C has garnered significant attention due to its versatile reactivity patterns, particularly at the C-3 position [1].
The coumarin scaffold represents one of the most prevalent heterocyclic systems in natural products and bioactive molecules, demonstrating a broad spectrum of pharmacological activities including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects [2]. The distinct reactivity associated with the C-3 position of the coumarin system enables selective modifications, facilitating the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures that enhance biological and physicochemical properties [2]. The unique chemical structure of coumarin promotes binding to various biological targets through multimodal interactions including hydrophobic contacts, π-stacking, hydrogen bonding, and dipole-dipole interactions, making it particularly valuable in drug discovery programs [2].
Objective: To achieve direct functionalization of this compound at the C-3 position via Rh(III)-catalyzed C–H activation followed by annulation with internal alkynes to access π-extended heterocycles containing pyrrolo-coumarin cores [3].
Materials:
Procedure:
Note: The reaction demonstrates excellent functional group tolerance, with electron-donating and electron-withdrawing substituents on both coupling partners being well tolerated. The acetyl group in this compound functions as a traceless directing group that is eliminated during the transformation, enabling the construction of the pyrrolo-coumarin framework without requiring additional directing group removal steps [3].
The following diagram illustrates the mechanistic pathway and experimental workflow for the Rh(III)-catalyzed C–H activation reaction:
Objective: To achieve copper-catalyzed dearomative borylation of this compound for the synthesis of boron-containing oxacycles with potential applications in retinoid-based therapeutics [4].
Materials:
Procedure:
Note: This transformation represents a challenging dearomative borylation process that proceeds via conjugate addition to the coumarin system. The method successfully suppresses competing decomposition pathways to salicylaldehyde derivatives, which commonly occur under copper catalysis. The borylated products serve as valuable intermediates for generating libraries of compounds with potential biological activity, particularly as retinoid analogs [4].
Objective: To functionalize pyrrolo-coumarin intermediates obtained from C–H activation for the synthesis of spirocyclic N-heterocycles through further C–H and N–H activation sequences [3].
Materials:
Procedure:
Note: This sequential C–H activation strategy demonstrates the versatility of this compound as a platform for constructing complex molecular architectures. The resulting spirocyclic N-heterocycles represent privileged scaffolds in medicinal chemistry with potential applications in drug discovery. One notable application of these functionalized coumarins includes their use as chemosensors for differentiating between Cr(III) and Cr(VI) ions via fluorescence spectroscopy [3].
| Reaction Type | Catalyst System | Conditions | Products | Yield Range | Key Features |
|---|
| C–H Activation/Annulation | [CpRhCl₂]₂ (5 mol%) Cu(OAc)₂·H₂O (1.0 equiv) | MeOH, 60°C, 6-12 h, N₂ | Pyrrolo[3,2-c]coumarins | 65-89% | Traceless directing group, Broad substrate scope, Atom-economic | | Dearomative Borylation | CuCl (10 mol%) PCy₃ (10 mol%) NaOtBu (20 mol%) | THF/MeOH, rt, 12-16 h, N₂ | Borylated oxacycles | 55-82% | Retinoid precursors, Suppresses decomposition, Pharmaceutical applications | | Spirocyclization | [CpRhCl₂]₂ (5 mol%) Cu(OAc)₂·H₂O (2.0 equiv) | DCE, 80°C, 8-12 h | Spirocyclic N-heterocycles | 60-75% | Complexity generation, Chemosensor properties, Cr(III)/Cr(VI) differentiation |
| Compound Class | Characterization Techniques | Typical Spectral Features | Biological Applications |
|---|
| Pyrrolo[3,2-c]coumarins | ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, HRMS | Aromatic region: 6.8-8.2 ppm Lactone carbonyl: ~160-165 ppm Mass: M⁺ or [M+H]⁺ | Anticancer agents, Antimicrobial activity, Fluorescence probes | | Borylated Oxacycles | ( ^1\text{H} ) NMR, ( ^{11}\text{B} ) NMR, ( ^{13}\text{C} ) NMR | Bpin signal: ~1.0-1.3 ppm ( ^{11}\text{B} ) NMR: ~30 ppm Aliphatic protons: 2.5-4.5 ppm | Retinoid-based therapeutics, HIV-associated nephropathy, RARα agonists | | Spirocyclic N-heterocycles | ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, X-ray crystallography | Spiro carbon: ~80-90 ppm Complex aromatic pattern Distinct diastereotopic protons | Ion sensing (Cr³⁺/Cr⁶⁺), Neurodegenerative disease research, Anti-inflammatory agents |
The functionalization of this compound at the C-3 position enables access to diverse molecular architectures with significant potential in pharmaceutical development and chemical biology. The pyrrolo-coumarin derivatives obtained through Rh(III)-catalyzed C–H activation represent novel heterocyclic systems that can interact with multiple biological targets through diverse binding modes [2] [3]. These compounds exhibit promising fluorescence properties, making them suitable as molecular sensors for metal ion detection, as demonstrated by the ability of compound 3da to differentiate between Cr(III) and Cr(VI) ions through distinct fluorescence responses [3].
The borylated coumarin derivatives serve as valuable intermediates for constructing boron-based therapeutic agents, with several boron-containing compounds already achieving FDA approval (e.g., Bortezomib, Tavaborole, Crisaborole) [4]. The incorporation of boron into the coumarin scaffold enhances the potential for forming hydrogen bond networks and interacting with biological targets through the vacant p-orbital of boron, enabling unique drug-receptor interactions not achievable with purely carbon-based frameworks [4]. These borylated coumarins have shown particular promise as RARα agonists for treating kidney diseases, including HIV-associated nephropathy, with reduced toxicity profiles compared to traditional retinoids [4].
The spirocyclic N-heterocycles generated through sequential C–H activation represent three-dimensional scaffolds with potential applications in targeting protein-protein interactions and allosteric binding sites, which are challenging to address with flat aromatic compounds. The development of these functionalization protocols provides medicinal chemists with efficient tools for rapidly generating structural complexity from simple coumarin precursors, facilitating lead optimization campaigns in drug discovery programs [2] [3].
The table below summarizes key identifiers and physical properties of 3-Acetamidocoumarin from chemical suppliers and a research article [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 779-30-6 [2] [3] |
| Molecular Formula | C11H9NO3 [2] [3] |
| Molecular Weight | 203.19 g/mol [2] / 203.20 g/mol [3] |
| Melting Point | 205-207 °C (lit.) [2] |
| Appearance | Crystalline Powder, White to Light yellow to Light orange [2] [3] |
| IUPAC Name | N-(2-oxo-2H-chromen-3-yl)acetamide [2] [3] |
| SMILES | CC(=O)NC1=CC2=CC=CC=C2OC1=O [3] |
The synthesis of this compound is typically a two-step process starting from salicylaldehyde, as outlined in the research by the Chulabhorn Research Institute [1]. The workflow can be summarized as follows:
Based on the synthesis context and general HPLC troubleshooting principles [4], here are common challenges and suggested mitigation strategies.
| Challenge | Possible Cause & Explanation | Troubleshooting Strategy |
|---|---|---|
| Low Product Yield | Competitive side reactions; research notes challenge of suppressing formation of salicylaldehyde byproduct during similar coumarin reactions [5]. | Optimize reaction conditions (temp, time, catalyst); ensure strict control of anhydrous conditions [1] [5]. |
| Impurities/Byproducts | Incomplete reaction or decomposition; starting materials or intermediates like salicylaldehyde may persist [1]. | Purification: Use recrystallization (suitable for solid state) [2]; Analysis: Employ HPLC to monitor reaction progress and purity [4]. |
| HPLC Issues: Peak Tailing | Silanol interactions; basic amine group in structure can interact with acidic silanol groups on traditional C18 columns [4]. | Use high-purity silica (Type B) columns or polar-embedded phase columns; add competing base (e.g., triethylamine) to mobile phase [4]. |
| HPLC Issues: Broad Peaks | Extra-column volume too large for method; column degradation (voids, channeling) [4]. | Use short, narrow-bore capillary connections; replace column if degraded; avoid pressure shocks and aggressive pH outside column specs [4]. |
Q1: What is a suitable solvent for recrystallizing this compound? While specific recrystallization solvents are not listed in the search results, its solid form and melting point (205-207°C) [2] indicate recrystallization is viable. Common laboratory solvents like ethanol, methanol, or ethyl acetate should be evaluated based on solubility.
Q2: How can I monitor the synthesis reaction and check final purity? HPLC is the standard method. Use a C18 column and a methanol/water or acetonitrile/water mobile phase [4] [6]. The distinct UV activity of the coumarin ring allows for easy detection [1] [4].
Q3: Why is my HPLC peak for this compound broad or tailing? This is a common issue. As discussed in the table above, use a high-purity silica-based C18 column and consider adding a small amount of modifying amine like triethylamine to your mobile phase to suppress silanol interactions [4].
For more detailed instructions, consulting specialized organic synthesis resources and primary literature that specifically details the purification of this compound will be highly beneficial.
| Method | Key Reaction Conditions | Reported Yield | Key Advantages & Potential Challenges |
|---|---|---|---|
| Classical Dakin Method [1] | Salicylaldehyde, N-acetylglycine, acetic anhydride, 110°C, 7 hours. | Not specified | A established, classic route; may require longer reaction time. [1] |
| Thiamine-HCl Catalyzed Method [2] | Acetophenone derivative, hydroxylamine hydrochloride, thiamine-HCl catalyst, 1,4-dioxane/water (9:1), 90°C, 1.5 hours. | 95% | High yield, shorter reaction time, potentially greener catalyst. [2] |
| Pechmann Variant [3] | 3-dimethylaminophenol, ethyl 2-acetamido-3-oxobutyrate, Pechmann condensation. | "Modest" | Direct route to substituted this compound; yield may be lower. [3] |
Here is a logical workflow to diagnose and solve common issues that can lead to low yield, based on the synthesis methods.
Here are the detailed, step-by-step procedures for the two primary synthesis methods.
This is the foundational method used in recent research for synthesizing the core this compound structure.
Step 1: Synthesis of this compound
Step 2: Hydrolysis to 3-Aminocoumarin (if needed)
This modern method, while demonstrated with acetophenone, represents a highly efficient catalytic system that could be explored for coumarin precursor synthesis.
Q1: What is the expected melting point for a pure product? A1: Pure this compound has a documented melting point of 205–207 °C [4] [5]. A lower or broader melting point range indicates impurities, suggesting you should recrystallize again.
Q2: My intermediate, 3-Aminocoumarin, seems impure. How can I improve this step? A2: The hydrolysis of the acetamido group to the amine requires harsh conditions (50% HCl, 100°C) [1]. Ensure the reaction is heated for the full hour and that the reagents are thoroughly mixed. The purity of the starting material this compound is also critical for this step.
Q3: Are there any safety considerations for these syntheses? A3: Yes. The classical method uses acetic anhydride, which is corrosive and a lachrymator, and the hydrolysis uses concentrated HCl [1]. The high-temperature steps also pose burn risks. Always conduct these reactions in a fume hood while wearing appropriate Personal Protective Equipment (PPE) including a lab coat, gloves, and safety goggles. [5]
The quantitative data on the stability and handling of 3-Acetamidocoumarin is summarized in the table below.
| Property | Value / Condition | Citation |
|---|---|---|
| Recommended Storage Temp. | -20°C | [1] [2] |
| Physical Form | Powder to crystal | [1] [2] |
| Color | White to Light yellow to Light orange | [1] [2] |
| Photochemical Reactivity | Undergoes ring-opening isomerization to a ketene upon UV irradiation (λ > 215 nm) | [3] |
| Incompatible Materials | Strong oxidants | [2] |
Key Stability Insights & Handling Advice:
The following workflow outlines a systematic approach to diagnosing and resolving common stability issues with this compound derivatives.
Here is a detailed methodology for the synthesis of this compound and its hydrolysis to 3-Aminocoumarin, a key intermediate for creating derivatives.
Procedure Details:
Q1: Why is it critical to store this compound at -20°C? Storing at -20°C significantly slows down decomposition processes, ensuring the compound's chemical integrity over time. This is a standard recommendation for maintaining the stability of many reactive organic compounds [1] [2].
Q2: My compound has changed color. What does this mean? A change in color from white to a darker yellow, orange, or brown is a strong visual indicator of decomposition [1] [2]. You should consider purifying the compound before using it in critical reactions.
Q3: How does light exposure affect my experiment? As demonstrated in matrix-isolation studies, this compound is photochemically active. Exposure to UV light (wavelengths > 215 nm) can cause a ring-opening reaction, transforming it into a ketene isomer or leading to decarbonylation [3]. This can introduce unwanted side products.
Q4: What is a key consideration when designing new derivatives? The core coumarin structure is sensitive to UV light, a property that might be exploited in some applications but can be a stability issue in others. Furthermore, the acetamido group at the 3-position can be hydrolyzed to a free amino group, which is a common point for further functionalization [4] [5]. Your experimental conditions should control for these properties.
1. What are the fundamental properties of 3-acetamidocoumarin I should know before starting? Before planning any reaction, it's crucial to understand the basic physicochemical properties of your compound, as these will influence solvent choice, purification methods, and handling.
2. How can I synthesize this compound, and what is a common issue with its purification? A classic and widely cited synthesis method is the Dakin procedure [5].
3. How do I convert this compound to 3-aminocoumarin for further coupling? this compound is often used as a protected precursor for the more reactive 3-aminocoumarin. The deprotection is a straightforward hydrolysis [5].
4. Can you provide an example of a successful coupling reaction involving 3-aminocoumarin? Yes, 3-aminocoumarin can be coupled with acid chlorides to create biologically active derivatives.
The table below summarizes common problems, their potential causes, and solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in initial synthesis | Incomplete reaction; impure starting materials | Ensure fresh acetic anhydride; strictly control temperature and time; recrystallize starting materials [5]. |
| Product decomposition during reaction | Overheating; exposure to strong acids/bases | Monitor reaction temperature carefully; avoid harsh conditions unless specified (e.g., during deprotection) [1]. |
| Difficulty dissolving compound for reaction | Low solvent polarity | This compound may require polar aprotic solvents like DMF or DMSO for reactions [6]. |
| Multiple spots on TLC | Incomplete reaction; side reactions; decomposition | Optimize catalyst loading and reaction time; use inert atmosphere (Argon) to suppress oxidative dimerization as a common side reaction [6]. |
For complex coupling reactions like the A³-Mannich reaction, a systematic approach to condition optimization is critical. The following workflow, based on a recent study, outlines this process [6].
The table below translates the key optimization findings from the workflow into actionable experimental conditions [6].
| Optimization Factor | Sub-Optimal Condition | Improved Condition | Observed Effect of Improvement |
|---|---|---|---|
| Catalyst System | CuOAc or CuI alone | CuI / FeCl₃ combination | Marked increase in target product yield; complete suppression of dimeric byproduct [6]. |
| Solvent Polarity | Polar aprotic (DMSO, CH₃CN) | Non-polar (Toluene, 1,4-Dioxane) | Formation of target product favored; reduced side product formation [6]. |
| Reaction Atmosphere | Air | Inert (Argon) | Suppresses oxidative dimerization of starting complex, a major side reaction [6]. |
| Reaction Time | Prolonged (e.g., 20h) | Controlled shorter time | Prevents decomposition of the initial complex and other side reactions [6]. |
The following table summarizes the key identifiers and physical properties of this compound (CAS No. 779-30-6) that are relevant for experimental planning [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 779-30-6 |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol [1] / 203.20 g/mol [2] |
| Melting Point | 205-207 °C (lit.) [1] [3] |
| Density | 1.31±0.1 g/cm³ (Predicted) [1] |
| Synonyms | N-(2-oxo-2H-chromen-3-yl)acetamide; 3-(Acetylamino)coumarin [1] [3] |
| Appearance | Powder to crystal, White to Light yellow to Light orange [1] |
| Reported Biological Activities | Plays a role in biology and medicine; has been used in research related to the treatment of burns, brucellosis-rheumatic diseases, and cancer [3]. |
Available safety information suggests that this compound should be handled with standard laboratory precautions [3].
Since direct data is unavailable, here are general strategies that researchers can apply to troubleshoot solubility issues with compounds like this compound.
You can systematically test a range of solvents. A logical workflow for this process can be visualized in the following diagram:
To overcome the lack of specific protocols, you may need to:
The table below summarizes frequent problems, their causes, and solutions based on general chromatography principles [1] [2].
| Problem Symptom | Likely Causes | Recommended Solutions |
|---|---|---|
| Poor Separation/Peak Resolution | Flow rate too fast/slow [1], incorrect solvent polarity [3], column dimensions [3] | Optimize flow rate for column size [1]. Use gradient elution with gradually increasing polarity [3]. Use TLC to guide solvent system selection [1]. |
| Compound Does Not Elute | Stationary phase too polar, mobile phase not strong enough [1] [3] | Increase polarity/elution strength of mobile phase [3]. Consider "gradient elution" [3] or switching to a stronger solvent [1]. |
| Compound Elutes Too Quickly | Mobile phase too strong, insufficient adsorption to stationary phase [1] | Decrease polarity of the mobile phase. Use a less polar solvent system for better retention [1]. |
| Tailing Peaks | Channeling in silica, active sites on silica [1] | Ensure column is properly packed (slurry method is best) [3]. Try adding a low percentage of acid (e.g., phosphoric acid) or base to mobile phase to suppress silanol interactions [4]. |
| Column Runs Dry | Solvent level drops below silica bed [1] | Never allow solvent to fall below the top of the silica. Always replenish solvent well before this happens [1]. |
The following diagram outlines the key steps for setting up and running a column, which is critical for avoiding common issues.
Key Technical Details:
While data is limited for 3-Acetamidocoumarin, here are insights from coumarin chemistry:
The table below summarizes two documented methods for synthesizing this compound.
| Method | Key Reaction Conditions | Reported Yield | Key Steps & Notes |
|---|---|---|---|
| Dakin's Procedure [1] [2] | Salicylaldehyde + N-acetylglycine, Acetic anhydride, 110°C, 7 hours [1]. | Not explicitly stated | A classical method; hydrolysis of the product with 50% HCl in ethanol at 100°C for 1 hour yields 3-aminocoumarin [1]. |
| Beckmann Rearrangement [3] | Ketone + NH₂OH·HCl, Thiamine HCl catalyst, Dioxane/H₂O (9:1), 90°C, 1.5 hours [3]. | Up to 95% [3] | Thiamine hydrochloride is used as a eco-friendly catalyst; reaction progress monitored by TLC [3]. |
The following diagram illustrates the general workflow for synthesizing this compound and its derivative, 3-aminocoumarin, based on the Dakin's procedure.
Q1: What is the primary biological application of this compound in recent research? Recent research primarily uses this compound as a key chemical intermediate for synthesizing more complex molecules, particularly in drug discovery. It is a precursor for 3-aminocoumarin, which is used to create conjugates evaluated as potent acetylcholinesterase inhibitors for Alzheimer's disease [1] [2]. The compound itself is also noted to have physiological effects and has been studied for use in treating burns, brucellosis-rheumatic diseases, and cancer [4].
Q2: What are the typical physical properties of this compound?
The search results do not contain explicit troubleshooting guides for side product formation. However, based on the provided protocols, here is technical guidance for your experiments:
The table below summarizes key properties crucial for analytical method development [1] [2].
| Property | Value / Description | Relevance to Method Development |
|---|---|---|
| CAS Number | 779-30-6 [1] | Compound identification. |
| Molecular Formula | C11H9NO3 [1] | Determination of molecular mass. |
| Molecular Weight | 203.19 g/mol [1] | Quantification and preparation of standards. |
| Melting Point | 205-207 °C [1] | Purity indicator; suggests thermal stability. |
| pKa | 12.73 (Predicted) [1] | Informs mobile phase pH selection (should be ±1 pH unit from analyte pKa for control) [3]. |
| SMILES | CC(=O)NC1=CC2=CC=CC=C2OC1=O [2] |
Structure visualization. |
High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a suitable starting point for method development [3].
This configuration serves as a practical foundation that you can optimize.
| Parameter | Proposed Starting Condition | Rationale & Optimization Tips |
|---|---|---|
| Column | C18 (e.g., Ascentis C18) [3] | A good first choice for most reversed-phase separations [3]. |
| Mobile Phase | A: 100 mM Potassium Phosphate Buffer, pH ~4.7 B: Methanol [4] | A volatile buffer like ammonium acetate or ammonium formate is preferable for LC-MS [3]. | | Gradient | Isocratic or shallow gradient (e.g., low %B to higher %B) | Start with a high-aqueous phase to retain the polar compound. | | Flow Rate | 1.0 mL/min [4] | Standard for 4.6 mm ID columns; can be adjusted for efficiency. | | Detection | UV: 254 nm [4] | The coumarin core has strong UV absorption. Use a PDA detector to confirm (\lambda)max. | | Column Temp. | Ambient or 30-40°C | Improves retention time reproducibility. | | Injection Volume | 100 µL [4] | Standard volume; ensure detector linearity range. |
The following diagram outlines the key stages in developing and running the HPLC method:
1. Standard and Mobile Phase Preparation
2. HPLC System Configuration
3. Column Equilibration
4. Sample Analysis
5. Data Analysis and Optimization
6. Method Validation
| Problem | Possible Causes | Suggested Solutions |
|---|
| Peak Tailing | 1. Secondary interactions with silanols 2. Column overload or degradation | 1. Lower mobile phase pH; use a specialized column (e.g., RP-Amide for bases) [3] 2. Dilute sample; check column performance | | Low Retention | Mobile phase too strong (high % organic) | Decrease the percentage of organic solvent (e.g., Methanol) in the mobile phase [3] | | Retention Time Drift | 1. Mobile phase pH / concentration inconsistency 2. Column temperature fluctuation | 1. Precisely prepare buffer; use a fresh batch [3] 2. Control column temperature | | High Backpressure | 1. Blocked in-line filter or frit 2. Buffer precipitation | 1. Replace or clean guard column 2. Ensure mobile phase is miscible; flush system properly with water after buffer use |
Q1: What is a suitable internal standard for this analysis? While not specific to this compound, p-aminobenzoic acid (PABA) has been successfully used as an internal standard in similar HPLC methods for quantifying coumarin-like compounds, eluting at a distinct retention time (~14.7 min) [4]. Its structural similarities make it a good candidate to evaluate.
Q2: My compound does not dissolve well in the mobile phase. What should I do? this compound is described as a "powder to crystal" [1]. You can prepare the stock solution in a pure, strong solvent like methanol or acetonitrile and then dilute it with the mobile phase. Ensure the final solvent strength of the injected solution does not exceed the mobile phase strength significantly, as this can cause peak distortion.
Q3: How can I adapt this method for LC-MS? Replace the non-volatile phosphate buffer with volatile alternatives such as ammonium acetate, ammonium formate, or formic/acetic acid [3]. Adjust the concentration to 10-50 mM and fine-tune the pH for optimal ionization and separation. The use of methanol instead of acetonitrile can also be beneficial for ionization in some cases.
Q4: The method from the literature uses a specific C18 column (YMC-Pack). Can I use a different C18 column? Yes, you can use a different C18 column, but note that retention and selectivity can vary between manufacturers and column chemistries. The Ascentis C18 is suggested as a classic starting point [3]. When transferring methods, it is crucial to re-validate performance on the new column.
The primary source of information for this compound comes from a study on synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [1].
The following diagram illustrates its synthesis and role as a precursor:
Other coumarin derivatives exhibit a wider range of biological activities. The table below summarizes their synthesis and key activities for comparison.
| Derivative Name | Core Structure / Class | Key Synthetic Method(s) | Reported Biological Activities & Experimental Notes |
|---|---|---|---|
| This compound | Simple coumarin [2] | Dakin's procedure: from salicylaldehyde & N-acetylglycine [1] | AChE Inhibition: Inactive (0% at 1µM) [1]. Primarily a synthetic intermediate [1]. |
| 3-Aminocoumarin-N-benzylpyridinium Conjugates | Synthetic conjugate [1] | Amide bond formation between 3-aminocoumarin and pyridyl moiety, then quaternization [1] | AChE Inhibition: Highly potent (IC₅₀ values in nanomolar range, e.g., 1.53 nM) [1]. Method: Ellman's assay with Electrophorus electricus AChE [1]. |
| 4-Styrylcoumarins | Styrylcoumarin [3] | Information not specified in sources | Anti-inflammatory: Inhibits TNF-α and IL-6 production [3]. Method: Assayed on isolated compounds at 10 µM [3]. |
| Coumarin-based Carbamates | Synthetic carbamate [3] | Information not specified in sources | Anti-inflammatory: Potent TNF-α production inhibitors [3]. Activity depends on C-6 halogen/methoxy and C-3 hydrophobic groups [3]. |
| 6- and 7-Alkoxycoumarins | Simple coumarin [3] | Information not specified in sources | Anti-inflammatory: Inhibits NO production in LPS/IFN-γ-stimulated RAW264 macrophage cells [3]. Active at 25 µM [3]. |
| Simple Coumarins (e.g., Imperatorin, Esculin) | Simple/Furanocoumarin [2] | Biosynthesis; various synthetic routes (Pechmann, Knoevenagel, etc.) [4] [5] | Anti-inflammatory, Antioxidant, Anticancer [2]. Activities are highly dependent on the specific substitution pattern [2]. |
While this compound's specific mechanisms are not detailed, other coumarin derivatives show multi-targeted effects in gynecological cancers [6]. The diagram below summarizes key anticancer mechanisms:
Sorbinil is a well-studied aldose reductase inhibitor (ARI) with extensive data on its mechanism, efficacy, and limitations.
| Experimental Model | Key Findings | Experimental Protocol Summary |
|---|---|---|
| Kinetic/Crystallographic Studies | Forms ternary dead-end complex (E.NADP+-sorbinil); binding affinity for E.NADP+ is key for steady-state inhibition [1]. | Pre-steady-state and steady-state kinetic analyses; binding studies confirmed by KINSIM simulations [1]. |
| Bovine Lens AR (in vitro) | Uncompetitive inhibition with glyceraldehyde; noncompetitive with NADPH [2]. | Inhibition of partially purified enzyme; IC50 values determined with different substrates [2]. |
| Diabetic Rat Models | Reduced sorbitol accumulation in lens and sciatic nerve; effective against galactosemic cataracts and diabetic neuropathy [3] [2]. | Administered orally at 0.25 mg/kg; sorbitol levels measured in tissues [3]. |
| Streptozotocin-Diabetic Rats | Ameliorated delayed motor nerve conduction velocity; improved sciatic nerve blood flow [4]. | Animal model induced by streptozotocin; functional nerve tests and blood flow measurements conducted [4]. |
While data for 3-Acetamidocoumarin is unavailable, research on other ARI classes provides useful benchmarks. Recent studies highlight rhodanine-3-acetamide derivatives as a potent series.
Rhodanine-3-acetamide Derivatives: A 2021 study synthesized seven derivatives and evaluated them against ALR2. Compound 3f emerged as the most potent, with an IC₅₀ significantly lower than the standard drug sulindac [6] [7]. Key structure-activity relationship findings indicated that vanillin derivatives exhibited better activity against both aldose and aldehyde reductase [6].
Epalrestat: This rhodanine-3-acetic acid derivative is the only ARI currently marketed (in Japan, China, and India) for treating diabetic neuropathy [4].
To objectively compare a new candidate like this compound against established ARIs, you can pursue the following research avenues.
Step 1: Literature Deep Dive
Step 2: Standardized In Vitro Evaluation The methodology below, adapted from recent studies, allows for a direct comparison of potency [6].
Step 3: Investigate Mechanism and Selectivity A critical step is to confirm the compound acts on the primary polyol pathway and assess its selectivity to minimize off-target effects. The diagram below outlines the core pathway and key investigation points.
The table below summarizes experimental data for different coumarin hybrids, which can serve as a reference for the types of studies needed to validate 3-Acetamidocoumarin.
| Coumarin Hybrid / Compound | Reported Anticancer Mechanisms & Key Findings | Experimental Models (Cell Lines/Assays) | Quantitative Data (Potency, IC50) | Citations |
|---|---|---|---|---|
| General Coumarin Derivatives | Diverse mechanisms: kinase inhibition, cell cycle arrest, angiogenesis inhibition, HSP90 inhibition, antimitotic activity, carbonic anhydrase inhibition, telomerase inhibition, aromatase inhibition [1]. | Various in vitro models. | Varies by specific compound and structure. | [1] [2] [3] |
| Coumarin-Artemisinin Hybrids | Mitochondrial localization; increases intracellular ROS levels; triggers cell death; enhanced potency under anoxic conditions [1]. | HEPG2, Hep3B, A2780, OVCAR-3, HCT-116, MDA-MB-231, HT-29 [1]. | IC50 values ranging from 0.05 μM to >100 μM [1]. | [1] |
| 3-Heteroaryl-Coumarin (Thiazole-linked) | Proposed multi-targeting pathways common to coumarins and thiazoles (e.g., kinase inhibition, antimitotic activity) [2]. | HEPG2-1 [2]. | "Promising anticancer activities" (specific IC50 not listed) [2]. | [2] |
| Coumarin-1,2,3-Triazole Hybrids | Multi-targeted single molecules; aim for high selectivity and low side effects [3]. | Over 32 different cancer cell lines cited in a review [3]. | Potent activities reported (specific IC50 varies by compound) [3]. | [3] |
| This compound | Identified as having "physiological effects" and has been "used for many diseases such as... cancer"; a synthetic intermediate or building block [4] [5]. Note: A specific, validated molecular mechanism of action for its anticancer activity was not detailed in the search results. | Information not available in search results. | Information not available in search results. | [4] [5] |
To validate the anticancer mechanism of a compound like this compound, researchers typically employ a suite of standardized experimental protocols. Here are detailed methodologies for key assays, synthesized from the search results.
Cytotoxicity Assays (Viability/Proliferation)
Mechanism-Based In Vitro Assays
Target Identification & Signaling Pathway Analysis
The DOT script below generates a flowchart summarizing the complex mechanisms of coumarin-based derivatives, which can guide hypothesis generation for this compound.
This diagram illustrates the multi-targeted nature of coumarin derivatives, which often involves triggering oxidative stress, inhibiting key enzymes and microtubule function, and modulating critical cell signaling pathways, ultimately leading to cancer cell death through apoptosis, cell cycle arrest, and inhibition of tumor spread and blood vessel formation [1] [8].
While this compound is recognized as a compound with potential biological effects against cancer [4] [5], the search results highlight a need for targeted research to fully validate its specific mechanism of action.
3-Acetamidocoumarin itself shows little to no inhibitory activity against AChE [1]. However, it serves as a key synthetic intermediate for creating more potent compounds. When conjugated with an N-benzylpyridinium moiety, the resulting derivatives demonstrate significant AChE inhibition [1].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected 3-aminocoumarin-N-benzylpyridinium conjugates, with donepezil and tacrine included as reference drugs [1].
| Compound | R (Coumarin) | Benzyl Substituent (X) | n | IC₅₀ (nM) ± SD |
|---|---|---|---|---|
| 3 (3-aminocoumarin) | H | – | – | 12% inhibition* |
| 4 | H | – | 0 | 0% inhibition* |
| 9 | OMe | – | 0 | 9% inhibition* |
| 4a | H | H | 0 | 71.88 ± 3.44 |
| 9a | OMe | H | 0 | 12.48 ± 0.71 |
| 9b | OMe | 2-Cl | 0 | 6.03 ± 0.18 |
| 9c | OMe | 3-Cl | 0 | 11.47 ± 0.63 |
| 9e | OMe | 2-F | 0 | 3.05 ± 0.28 |
| 9f | OMe | 3-F | 0 | 5.04 ± 0.26 |
| 9g | OMe | 4-F | 0 | 5.31 ± 0.38 |
| 9h | OMe | 2,3-di-F | 0 | 1.53 ± 0.01 |
| 9i | OMe | 2,6-di-F | 0 | 2.43 ± 0.18 |
| Donepezil·HCl | – | – | – | 53.51 ± 3.12 |
| Tacrine | – | – | – | 190.37 ± 4.55 |
*% Inhibition at a concentration of 1 μM. A dash (–) indicates the moiety is not present. "n" refers to the methylene linker length between the coumarin and pyridine rings (0 for a direct bond, 1 for a -CH₂- linker) [1].
The experimental data for AChE inhibition was generated using a standard biochemical assay [1]:
Molecular docking studies suggest that these 3-aminocoumarin-N-benzylpyridinium conjugates inhibit AChE through a dual-binding site mechanism [1]. The diagram below illustrates this interaction.
As shown, the coumarin portion of the molecule binds to the Peripheral Anionic Site (PAS) at the entrance of the enzyme gorge, while the N-benzylpyridinium moiety binds to the Catalytic Anionic Site (CAS) deep within the gorge. This dual interaction blocks the enzyme's activity more effectively than binding to a single site [1].
The table below summarizes the experimental data for acetylcholinesterase (AChE) inhibition, comparing synthesized conjugates with standard inhibitors [1].
| Compound | R | X | n | IC₅₀ (nM) ± SD |
|---|---|---|---|---|
| 9h | OMe | 2,3-di-F | 0 | 1.53 ± 0.01 |
| 9i | OMe | 2,6-di-F | 0 | 2.43 ± 0.18 |
| 9e | OMe | 2-F | 0 | 3.05 ± 0.28 |
| 9f | OMe | 3-F | 0 | 5.04 ± 0.26 |
| 9g | OMe | 4-F | 0 | 5.31 ± 0.38 |
| 9b | OMe | 2-Cl | 0 | 6.03 ± 0.18 |
| 9c | OMe | 3-Cl | 0 | 11.47 ± 0.63 |
| 9a | OMe | H | 0 | 12.48 ± 0.71 |
| 4a | H | H | 0 | 71.88 ± 3.44 |
| 9d | OMe | 4-Cl | 0 | 293.17 ± 13.57 |
| 10a | OMe | H | 1 | 1087.7 ± 0.05 |
| Donepezil·HCl | – | – | – | 53.51 ± 3.12 |
| Tacrine | – | – | – | 190.37 ± 4.55 |
Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by half. Lower values indicate more potent inhibition [2].
The experimental data was generated using the following standardized methodology [1]:
Molecular docking studies from the research reveal that the potent 3-aminocoumarin-N-benzylpyridinium conjugates inhibit AChE through a dual-binding site mechanism. The diagram below illustrates how these hybrid molecules bind to the enzyme.
This dual-binding mechanism is significant because:
The experimental data reveals critical patterns for designing effective inhibitors:
The data demonstrates that while This compound itself is a weak inhibitor, it serves as a versatile precursor for synthesizing highly potent dual-binding site AChE inhibitors [1] [4]. The most active conjugates, particularly those with ortho- and meta-fluoro substitutions on the benzyl ring, show IC₅₀ values in the low nanomolar range, significantly outperforming the standard drug Donepezil [1].
This makes the 3-aminocoumarin-N-benzylpyridinium conjugate structure a highly promising scaffold for the development of new anti-Alzheimer's agents.
The table below summarizes the key identifying and physical property data for this compound (CAS No. 779-30-6) [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 779-30-6 [1] [2] [3] |
| Molecular Formula | C₁₁H₉NO₃ [1] [2] [3] |
| Molecular Weight | 203.19 g/mol [1] [2] [3] |
| Melting Point | 205-207 °C [2] [3] |
| Boiling Point | 482°C at 760 mmHg [2] |
| Density | 1.31 g/cm³ [2] |
| Synonyms | 3-(Acetylamino)coumarin; N-(2-Oxo-2H-chromen-3-yl)acetamide [1] [2] |
| Storage | 2-8°C (Refrigerator) [1] |
While specific in silico data for this compound is limited in the search results, studies on similar coumarin derivatives illustrate the standard protocols you can apply.
The workflow for an integrative in silico protocol can be visualized as follows:
For context, here is an example of a subsequent in vivo (animal) experimental protocol used to validate the anti-inflammatory activity of novel coumarin derivatives, as described in one of the research articles [6]. This illustrates the downstream application after in silico screening.
Research indicates that 3-Acetamidocoumarin and its derivatives have been investigated primarily for their biological activity, especially as potent acetylcholinesterase (AChE) inhibitors, which is relevant for Alzheimer's disease drug development [1]. The core structure of this compound serves as a building block for more complex conjugates [2].
The table below summarizes the key structural analogs for which AChE inhibitory data (IC50 values) is available from one study [1]. Please note that the "R" group refers to substituents on the coumarin ring, and "X" refers to substituents on the benzyl ring of the pyridinium moiety.
| Compound | R | X | n | IC50 (nM) ± SD |
|---|---|---|---|---|
| 3 | H | – | – | 12% (Inhibition at 1 µM) |
| 4 | H | – | 0 | 0% (Inhibition at 1 µM) |
| 4a | H | H | 0 | 71.88 ± 3.44 |
| 9a | OMe | H | 0 | 12.48 ± 0.71 |
| 9b | OMe | 2-Cl | 0 | 6.03 ± 0.18 |
| 9c | OMe | 3-Cl | 0 | 11.47 ± 0.63 |
| 9d | OMe | 4-Cl | 0 | 293.17 ± 13.57 |
| 9e | OMe | 2-F | 0 | 3.05 ± 0.28 |
| 9f | OMe | 3-F | 0 | 5.04 ± 0.26 |
| 9g | OMe | 4-F | 0 | 5.31 ± 0.38 |
| 9h | OMe | 2,3-di-F | 0 | 1.53 ± 0.01 |
| 9i | OMe | 2,6-di-F | 0 | 2.43 ± 0.18 |
| Donepezil·HCl (Reference) | – | – | – | 53.51 ± 3.12 |
| Tacrine (Reference) | – | – | – | 190.37 ± 4.55 |
The IC50 values in the table above were generated using a standardized experimental method [1]:
The synthesis of these 3-aminocoumarin-N-benzylpyridinium conjugates, as described in the research, follows a logical multi-step pathway [1]. The diagram below outlines the key stages.
Synthesis Pathway for this compound Conjugates